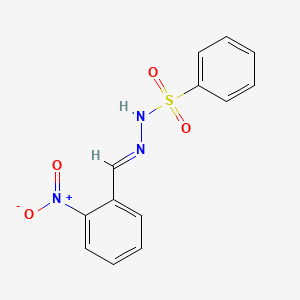
2-(4-chloro-2-methylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 2-(4-chloro-2-methylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide, is a part of a class of chemicals that include various organic and heterocyclic compounds. Such compounds often exhibit significant pharmacological or biological activities due to their unique structural features.
Synthesis Analysis
The synthesis of related compounds often involves microwave-assisted reactions, providing a rapid and convenient method for forming complex heterocyclic structures. For example, a related synthesis involves the microwave-promoted condensation of 3-mercapto-4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole with aromatic aldehydes in the presence of catalytic amounts of p-TsOH (para-toluenesulphonic acid) (Raval, Patel, Patel, & Desai, 2010).
Aplicaciones Científicas De Investigación
Environmental and Occupational Exposure
Soft Tissue Sarcoma and Phenoxyherbicides : A study investigated the association between exposure to phenoxyherbicides, a class of chemicals related to chlorophenols and the risk of soft tissue sarcoma. Although not directly mentioning the specific compound, this research highlights the importance of understanding the environmental and health impacts of chemical exposures related to herbicide use in New Zealand (Smith et al., 1984).
Exposure to Phenolic Organohalogen Contaminants : Another study focused on dietary exposure to phenolic and methoxylated organohalogen contaminants (OHCs) and their transfer to breast milk and serum, indicating the pervasive nature of these compounds in the environment and their potential for bioaccumulation. This research is relevant for understanding the environmental pathways through which similar compounds might affect human health (Fujii et al., 2014).
Industrial and Cosmetic Product Safety
Contact Dermatitis from Biocides : The use of chloroacetamide, a compound similar in function to biocides and preservatives, has been linked to contact dermatitis in industrial and cosmetic products. This underscores the importance of safety assessments for chemicals used in consumer products (Assier‐Bonnet & Revuz, 1999).
Hydroxylated PCB Metabolites and Phenolic Halogenated Pollutants : Research identifying hydroxylated metabolites of polychlorinated biphenyls (PCBs) and other phenolic halogenated pollutants in human plasma illustrates the significance of monitoring and understanding the human health implications of exposure to such compounds, potentially relevant to the study of "2-(4-chloro-2-methylphenoxy)-N-4H-1,2,4-triazol-3-ylacetamide" and its metabolites (Hovander et al., 2002).
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-7-4-8(12)2-3-9(7)18-5-10(17)15-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXVPCCOHPNBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)




![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)


![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)


![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)